1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one
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Overview
Description
1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]benzimidazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde with 1,2-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[5,1-c]triazines: Another class of heterocyclic compounds with similar properties and applications.
Thieno[2,3-b]pyridines: These compounds also possess a fused ring system and are used in similar research areas.
Uniqueness
1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups, as well as the propan-1-one moiety, can affect the compound’s solubility, stability, and interaction with molecular targets.
Properties
IUPAC Name |
1-(2-ethyl-4-methylpyrazolo[1,5-a]benzimidazol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-4-10-14(13(19)5-2)15-17(3)11-8-6-7-9-12(11)18(15)16-10/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEOONVKFJQMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=CC=CC=C3N(C2=C1C(=O)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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